molecular formula C11H20N2O2 B2459247 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1638767-68-6

6-(Boc-amino)-1-azaspiro[3.3]heptane

Cat. No. B2459247
CAS RN: 1638767-68-6
M. Wt: 212.293
InChI Key: RRMQBXQOCRBMDL-JLIMDTESSA-N
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Description

“6-(Boc-amino)-1-azaspiro[3.3]heptane” is a chemical compound with the IUPAC name: tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate . It is a type of spirocyclic compound, which is a part of a series of advanced angular [3.3]heptanes .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been reported . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . Another study reported the synthesis of 2,6-Disubstituted spiro[3.3]heptanes to investigate and develop synthetic methods for preparation of these compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: NC1C2 (CN (C (OC (C) (C)C)=O)C2)OC1 . The molecular weight of the compound is 214.26 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the ring closure of 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . The synthesized compounds are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes .

Scientific Research Applications

6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as a scaffold for the design of novel drugs. The unique molecular structure of 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane makes it an ideal starting point for the development of new drugs with improved pharmacological properties. Several studies have reported the synthesis of analogs of 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane with enhanced activity against various disease targets, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane is not fully understood. However, several studies have suggested that it may interact with specific molecular targets in the body, such as enzymes or receptors. For example, one study reported that 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane can inhibit the activity of a specific enzyme called dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism. This inhibition can lead to a decrease in blood glucose levels, which makes 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane a potential candidate for the treatment of type 2 diabetes.
Biochemical and Physiological Effects
6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, one study reported that 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of cancer. Another study reported that 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane can reduce inflammation in animal models, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane has several advantages and limitations for lab experiments. One of the main advantages is its ease of synthesis, which makes it a readily available starting material for the synthesis of analogs. Another advantage is its unique molecular structure, which makes it a promising candidate for drug design and development. However, one of the main limitations is its low solubility in aqueous solutions, which can make it difficult to study its pharmacological properties in vitro.

Future Directions

There are several future directions for the research and development of 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane. One direction is the synthesis of analogs with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the investigation of the molecular targets and mechanisms of action of 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane, which can provide insights into its potential therapeutic applications. Additionally, the evaluation of the pharmacokinetic and toxicological properties of 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane and its analogs is essential for their eventual clinical use. Overall, 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane is a promising compound with significant potential for drug design and development.

Synthesis Methods

The synthesis of 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1,6-diaminohexane in the presence of triethylamine and acetic acid. The reaction proceeds through a cyclization process, which leads to the formation of the spirocyclic compound. The final product is obtained after purification using column chromatography and recrystallization. The synthesis of 6-(Boc-amino)-1-azaspiro[3.3]heptanezaspiro[3.3]heptane is a straightforward and efficient process, which makes it a viable option for large-scale production.

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 6-(boc-amino)spiro[3.3]heptane-2-carboxylate, suggests that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels .

properties

IUPAC Name

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMQBXQOCRBMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146926
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638767-68-6
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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